![molecular formula C16H10O3 B304507 3-(4-Oxochromen-2-yl)benzaldehyde](/img/structure/B304507.png)
3-(4-Oxochromen-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Oxochromen-2-yl)benzaldehyde, also known as 3-(4-oxo-2-chromenyl)benzaldehyde or OCBA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. OCBA is a yellow crystalline powder that has a molecular weight of 278.27 g/mol and a melting point of 160-163°C.
Wirkmechanismus
The mechanism of action of OCBA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. OCBA has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, OCBA has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the immune response and inflammation.
Biochemical and Physiological Effects:
OCBA has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, OCBA has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. OCBA has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using OCBA in lab experiments is its relatively simple synthesis method. Additionally, OCBA has been found to exhibit low toxicity, making it a potentially safe compound for use in various applications. However, one limitation of using OCBA in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for the study of OCBA. One potential direction is the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of OCBA and its potential applications in other fields of research. Further studies are also needed to optimize the synthesis method of OCBA and to improve its solubility in water.
Synthesemethoden
OCBA can be synthesized using various methods, including the condensation reaction between 3-(4-Oxochromen-2-yl)benzaldehydeacetyl-4-hydroxycoumarin and benzaldehyde using a basic catalyst. Another method involves the reaction between 3-(4-Oxochromen-2-yl)benzaldehydeacetyl-4-hydroxycoumarin and benzoyl chloride in the presence of a base. The yield of OCBA using these methods is typically between 70-80%.
Wissenschaftliche Forschungsanwendungen
OCBA has been studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. OCBA has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. Additionally, OCBA has been investigated for its potential use in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
Eigenschaften
Produktname |
3-(4-Oxochromen-2-yl)benzaldehyde |
---|---|
Molekularformel |
C16H10O3 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
3-(4-oxochromen-2-yl)benzaldehyde |
InChI |
InChI=1S/C16H10O3/c17-10-11-4-3-5-12(8-11)16-9-14(18)13-6-1-2-7-15(13)19-16/h1-10H |
InChI-Schlüssel |
DCXIJMYFSKQMMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)C=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC(=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.